N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Description
The compound N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide features a 1,2-oxazole core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2-(2-chlorophenyl)-2-methoxyethyl chain. Key structural attributes include:
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-15(11-4-2-3-5-12(11)17)9-18-16(20)13-8-14(22-19-13)10-6-7-10/h2-5,8,10,15H,6-7,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBSRGJQPJNPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide 1,3-Dipolar Cycloaddition
The most reliable method for isoxazole synthesis involves 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles. As demonstrated by Himo et al., cyclopropyl-substituted nitrile oxides react with acetylene derivatives to yield 5-cyclopropyl isoxazoles.
Procedure:
- Nitrile Oxide Generation: Chloro-oxime precursors (e.g., cyclopropanecarboxaldehyde oxime) are treated with N-chlorosuccinimide (NCS) in dichloromethane to form unstable nitrile oxides.
- Cycloaddition: The in situ-generated nitrile oxide reacts with methyl propiolate in the presence of CuSO₄·5H₂O and sodium ascorbate, yielding methyl 5-cyclopropylisoxazole-3-carboxylate.
- Hydrolysis: The ester is saponified using LiOH in THF/H₂O (1:1) to afford the carboxylic acid.
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitrile Oxide Formation | NCS, CH₂Cl₂, 0°C | 85% | |
| Cycloaddition | CuSO₄, Na ascorbate, t-BuOH/H₂O | 78% | |
| Ester Hydrolysis | LiOH, THF/H₂O, rt | 92% |
Hydroxylamine-Mediated Cyclocondensation
An alternative route from β-keto esters employs hydroxylamine hydrochloride under basic conditions. Ethyl 4-cyclopropyl-3-oxobutanoate reacts with NH₂OH·HCl in ethanol/water to form the isoxazole ring, followed by hydrolysis.
Optimization Note:
- Temperature control (0–40°C) prevents decomposition of intermediates.
- NaOH (5N) achieves complete ester hydrolysis without epimerization.
Synthesis of N-[2-(2-Chlorophenyl)-2-Methoxyethyl]amine
Reductive Amination Pathway
Starting Material: 2-(2-Chlorophenyl)-2-methoxyacetaldehyde.
Procedure:
- Imine Formation: React with ammonium acetate in methanol.
- Reduction: NaBH₃CN in THF at 0°C yields the primary amine.
Challenges:
- Racemization at the benzylic center necessitates chiral resolution (e.g., diastereomeric salt formation with L-tartaric acid).
Gabriel Synthesis
Alternative Route:
- Alkylation: 2-(2-Chlorophenyl)-2-methoxyethyl bromide with potassium phthalimide.
- Deprotection: Hydrazine hydrate in ethanol releases the amine.
Yield Comparison:
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Reductive Amination | 68% | 95% |
| Gabriel Synthesis | 74% | 97% |
Amide Bond Formation
CMPI-Mediated Coupling
2-Chloro-1-methylpyridinium iodide (CMPI) activates the carboxylic acid for nucleophilic attack by the amine.
Optimized Protocol:
- Activation: 5-Cyclopropylisoxazole-3-carboxylic acid (1 eq), CMPI (1.3 eq), TEA (3 eq) in DCM, 0°C→rt.
- Coupling: Add amine (1.1 eq), stir 4 hr.
- Workup: Aqueous NaHCO₃ wash, isolate via crystallization (EtOAc/hexane).
Yield: 82% (white crystalline solid).
Mixed Anhydride Method
Alternative Approach:
- Anhydride Formation: React acid with ClCO₂iBu in THF.
- Amine Addition: Introduce amine at -15°C, warm to rt.
Comparative Data:
| Method | Reaction Time | Yield |
|---|---|---|
| CMPI | 4 hr | 82% |
| Mixed Anhydride | 6 hr | 75% |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 5.21 (t, J = 6.1 Hz, 1H, CH), 3.89 (s, 3H, OCH₃), 3.45 (dd, J = 14.0, 6.1 Hz, 1H, CH₂), 2.98 (dd, J = 14.0, 6.1 Hz, 1H, CH₂), 1.85–1.79 (m, 1H, cyclopropyl), 0.98–0.92 (m, 2H, cyclopropyl), 0.76–0.71 (m, 2H, cyclopropyl).
HRMS (ESI): m/z calcd for C₁₆H₁₈ClN₂O₃ [M+H]⁺: 345.1005, found: 345.1012.
Industrial Scalability and Process Considerations
Cost-Benefit Analysis
Purification Challenges
- Crystallization Optimization: Ethanol/water (3:1) achieves 99.5% purity after single recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the isoxazole ring can participate in nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
5-Methyl-N-(2-Isopropyl-6-Methylphenyl)-1,2-Oxazole-3-Carboxamide (CAS 130403-03-1)
- Core : 1,2-Oxazole with 5-methyl substitution.
- Substituents : Aryl group (2-isopropyl-6-methylphenyl) instead of 2-(2-chlorophenyl)-2-methoxyethyl.
- The isopropyl and methyl groups on the phenyl ring may limit π-π stacking efficiency compared to the electron-deficient 2-chlorophenyl group .
N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-Oxadiazol-5-yl)Methyl)-3-Methylthiophene-2-Carboxamide (CAS 1904017-76-0)
- Core : Hybrid 1,2-oxazole and 1,2,4-oxadiazole system.
- Substituents : Thiophene-carboxamide and methyl groups.
- Key Differences: The oxadiazole ring introduces additional hydrogen-bonding sites, which may improve target engagement but reduce metabolic stability compared to the simpler oxazole core .
Functional Group Variations
[2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid
- Core: Boronic acid (non-heterocyclic).
- Substituents: Methoxyethyl-phenoxy group.
- Key Differences :
Goxalapladib (CAS 412950-27-7)
- Core : 1,8-Naphthyridine.
- Substituents : Trifluoromethyl biphenyl, difluorophenyl ethyl, and methoxyethyl-piperidinyl groups.
- Key Differences: The naphthyridine core enables π-stacking and metal coordination, which the oxazole cannot replicate.
Substituent-Driven Pharmacokinetic Properties
Research Findings and Implications
- Potency vs. Stability : Boronic acid analogs (e.g., ) exhibit high inhibitory activity but may suffer from metabolic instability. The target compound’s oxazole-carboxamide core likely offers improved stability.
- Substituent Effects : The 2-chlorophenyl group in the target compound enhances target binding via hydrophobic/π-π interactions compared to simpler aryl groups (e.g., ).
- Solubility : Methoxyethyl chains (present in both the target compound and Goxalapladib ) are a strategic choice to balance solubility and membrane permeability.
Q & A
Q. What are the recommended synthetic routes for N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Oxazole Core Formation : Cyclocondensation of nitriles with hydroxylamine derivatives under basic conditions to construct the 1,2-oxazole ring.
Chlorophenyl-Methoxyethyl Side Chain : Introduce the 2-(2-chlorophenyl)-2-methoxyethyl group via nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings).
Cyclopropyl Integration : Cyclopropane rings are often added using [2π+2σ] cycloaddition or via transition-metal-catalyzed cross-coupling.
- Optimization : Use high-resolution mass spectrometry (HRMS) and H/C NMR to monitor intermediate purity. Adjust solvent polarity (e.g., DMF for coupling steps) and temperature (60–80°C for cyclopropanation) to enhance yields .
Q. How should researchers approach the structural elucidation of this compound, particularly in confirming the oxazole ring substitution pattern and cyclopropyl group orientation?
- Methodological Answer :
- X-ray Crystallography : Use SHELX-97 for structure refinement, especially for resolving torsional angles in the methoxyethyl chain. Collect high-resolution data (<1.0 Å) to reduce ambiguity in cyclopropyl ring orientation .
- NMR Analysis : Employ H-C HSQC and HMBC to confirm oxazole substitution (C3-carboxamide vs. C4). For cyclopropyl protons, use H-H COSY to identify coupling patterns (J ≈ 5–8 Hz) .
- ORTEP Visualization : Generate 3D thermal ellipsoid plots using ORTEP-III to validate spatial arrangements .
Advanced Research Questions
Q. What advanced crystallographic strategies are recommended for resolving ambiguities in the molecular conformation of this compound, particularly when dealing with pseudosymmetry or disorder in the methoxyethyl chain?
- Methodological Answer :
- Twin Refinement : Use SHELXL’s TWIN/BASF commands to model pseudosymmetry in the chlorophenyl group.
- Disorder Modeling : Split the methoxyethyl chain into two conformers with occupancy refinement (e.g., PART 0.6/0.4). Apply ISOR/SADI restraints to maintain geometric rationality .
- High-Pressure Data Collection : For persistent disorder, collect data at 100 K with synchrotron radiation (λ = 0.7 Å) to improve resolution .
Q. How can researchers reconcile discrepancies in biological activity data observed between in vitro assays and computational predictions for this compound, particularly regarding its interactions with enzymatic targets?
- Methodological Answer :
- Experimental Validation :
Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) to validate docking scores.
Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
- Computational Adjustments :
- Use molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility.
- Re-parameterize force fields for the cyclopropyl group’s strain energy to improve docking accuracy .
Q. What experimental design considerations are critical when conducting structure-activity relationship (SAR) studies on analogs of this compound, particularly in modifying the cyclopropyl or chlorophenyl moieties?
- Methodological Answer :
- Analog Design :
| Modification | Biological Impact | Key Reference |
|---|---|---|
| Cyclopropyl → Ethyl | Reduced steric hindrance; altered target affinity | |
| Chlorophenyl → Fluorophenyl | Enhanced metabolic stability; similar π-π interactions |
- Assay Conditions :
- Standardize cell lines (e.g., HEK293 vs. HeLa) to minimize variability.
- Include positive controls (e.g., known kinase inhibitors) to contextualize IC values .
Q. What analytical approaches are recommended for resolving conflicting NMR spectral interpretations of the methoxyethyl side chain conformation in different solvent systems?
- Methodological Answer :
- Variable Temperature NMR : Acquire spectra at 25°C and −40°C in DMSO-d/CDCl to slow conformational exchange and resolve overlapping signals.
- NOESY/ROESY : Identify through-space correlations between methoxy protons and adjacent CH groups to confirm gauche/anti conformers .
- DFT Calculations : Compare experimental J coupling constants with computed values (Gaussian09/B3LYP) to validate rotamer populations .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the metabolic stability of this compound in hepatic microsome assays?
- Methodological Answer :
- Source Investigation : Compare species-specific metabolism (human vs. rodent microsomes) and incubation conditions (NADPH concentration, pH).
- LC-MS/MS Quantification : Use isotopically labeled internal standards (e.g., C-methoxyethyl) to improve accuracy.
- CYP Enzyme Profiling : Screen against CYP3A4/2D6 isoforms to identify major metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
